molecular formula C17H16F3N B5781003 2-[[2-(trifluoromethyl)phenyl]methyl]-3,4-dihydro-1H-isoquinoline

2-[[2-(trifluoromethyl)phenyl]methyl]-3,4-dihydro-1H-isoquinoline

Cat. No.: B5781003
M. Wt: 291.31 g/mol
InChI Key: NUBNJYYCSCNKNR-UHFFFAOYSA-N
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Description

2-[[2-(trifluoromethyl)phenyl]methyl]-3,4-dihydro-1H-isoquinoline is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a dihydroisoquinoline structure The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical and physical properties of the molecules it is part of

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(trifluoromethyl)phenyl]methyl]-3,4-dihydro-1H-isoquinoline typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and catalysts. One common method involves the use of trifluoromethyl iodide (CF3I) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under UV light . Another approach involves the use of trifluoromethyl sulfonium salts as the trifluoromethylating agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, temperature, and pressure conditions are optimized to maximize yield and minimize by-products .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[[2-(trifluoromethyl)phenyl]methyl]-3,4-dihydro-1H-isoquinoline lies in the combination of the trifluoromethyl group and the dihydroisoquinoline structure. This combination imparts distinct chemical and physical properties, such as increased lipophilicity, metabolic stability, and the ability to form strong interactions with biological targets .

Properties

IUPAC Name

2-[[2-(trifluoromethyl)phenyl]methyl]-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N/c18-17(19,20)16-8-4-3-7-15(16)12-21-10-9-13-5-1-2-6-14(13)11-21/h1-8H,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBNJYYCSCNKNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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